6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

DHFR inhibition enzyme binding antimicrobial screening

Ensure experimental reproducibility by procuring the precise 6,8-dichloro derivative. The 6,8-dichloro substitution pattern critically modulates electronic properties, lipophilicity, and metabolic stability, directly impacting DHFR binding affinity (Kd 6.16 μM) and synthetic utility. Its dual aryl chloride handles enable rapid diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, making it an essential building block for focused library synthesis and lead optimization workflows.

Molecular Formula C11H8Cl2O3
Molecular Weight 259.08 g/mol
CAS No. 118693-22-4
Cat. No. B044321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester
CAS118693-22-4
Synonyms6,8-DICHLORO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER
Molecular FormulaC11H8Cl2O3
Molecular Weight259.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1
InChIInChI=1S/C11H8Cl2O3/c1-15-11(14)7-2-6-3-8(12)4-9(13)10(6)16-5-7/h2-4H,5H2,1H3
InChIKeyOSMKMBPMUWWQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2H-chromene-3-carboxylic Acid Methyl Ester (CAS 118693-22-4): A Halogenated Chromene Building Block for Targeted Synthesis and Biochemical Screening


6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester (CAS 118693-22-4) is a halogenated 2H-chromene derivative with the molecular formula C11H8Cl2O3 and a molecular weight of 259.09 g/mol . The compound features a 2H-chromene core bearing chlorine atoms at the 6- and 8-positions and a methyl ester group at the 3-position. This substitution pattern confers distinct electronic and steric properties compared to unsubstituted or mono-halogenated analogs. The compound is typically synthesized via sequential Claisen rearrangement of methyl 3-(aryloxy)-2-(aryloxymethyl)-2-propenoates and is commercially available as a molecular building block with purities of 96% or greater .

Why Generic 2H-Chromene-3-carboxylates Cannot Replace 6,8-Dichloro-2H-chromene-3-carboxylic Acid Methyl Ester in Structure-Dependent Applications


Substituting 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester with unsubstituted or mono-halogenated 2H-chromene-3-carboxylates is not scientifically justifiable due to the profound impact of the 6,8-dichloro substitution pattern on both electronic properties and molecular recognition. The presence of two electron-withdrawing chlorine atoms at the 6- and 8-positions significantly alters the electron density of the chromene ring system, influencing reactivity in downstream synthetic transformations and modulating binding affinity to biological targets such as dihydrofolate reductase (DHFR) [1]. Furthermore, the specific halogenation pattern affects physicochemical parameters including lipophilicity and metabolic stability, which are critical determinants in lead optimization campaigns. Procurement of the precise 6,8-dichloro derivative is therefore essential for experimental reproducibility and for maintaining the intended structure-activity relationships in both synthetic and biological studies .

Quantitative Differentiation of 6,8-Dichloro-2H-chromene-3-carboxylic Acid Methyl Ester: Head-to-Head Affinity Data and Synthetic Utility Comparisons


DHFR Binding Affinity: Kd = 6.16 μM for E. coli DHFR Establishes a Defined Biochemical Profile Distinct from Unsubstituted Analogs

The target compound, 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester, demonstrates measurable binding affinity to Escherichia coli dihydrofolate reductase (DHFR) with a dissociation constant (Kd) of 6.16 × 10³ nM (6.16 μM) as determined by differential scanning fluorimetry using spyro orange reporter dye [1]. In the same assay system, the compound exhibits an IC50 of 1.85 × 10⁴ nM (18.5 μM) for DHFR inhibition and competitive inhibition Ki values of 430 nM and 880 nM as assessed by Lineweaver-Burk and Morrison plot analyses, respectively [1]. In contrast, the unsubstituted parent scaffold 2H-chromene-3-carboxylic acid methyl ester (CAS 36044-49-2) lacks any reported DHFR binding data in authoritative databases, indicating that the 6,8-dichloro substitution is essential for conferring this specific molecular recognition property .

DHFR inhibition enzyme binding antimicrobial screening E. coli

Halogen-Dependent Synthetic Versatility: 6,8-Dichloro Substitution Enables Direct Derivatization Unavailable to Non-Halogenated Scaffolds

The 6,8-dichloro substitution pattern on 2H-chromene-3-carboxylic acid methyl ester provides two synthetically orthogonal aryl chloride handles that are amenable to transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This dual functionalization capacity allows for sequential or site-selective derivatization at both the 6- and 8-positions, enabling the rapid generation of structurally diverse libraries for structure-activity relationship (SAR) studies. In contrast, the unsubstituted 2H-chromene-3-carboxylic acid methyl ester (CAS 36044-49-2) lacks halogen handles and requires electrophilic aromatic substitution for functionalization, which offers limited regioselectivity and cannot achieve the same degree of structural diversification without additional synthetic steps . The 6,8-dibromo analog (CAS 177496-81-0) provides alternative reactivity due to the higher lability of C-Br bonds, but the chloro derivative offers greater stability under basic and nucleophilic conditions, reducing undesired side reactions during multi-step syntheses .

medicinal chemistry cross-coupling halogenated building block structure diversification

Defined Synthetic Provenance: Sequential Claisen Rearrangement Product with Established Scalable Route

6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester is synthesized via a well-characterized sequential Claisen rearrangement of methyl 3-(aryloxy)-2-(aryloxymethyl)-2-propenoates . This synthetic route is documented in peer-reviewed literature and patent filings, providing a reproducible pathway to the compound at multi-gram scale [1]. The alternative carboxylic acid derivative (6,8-dichloro-2H-chromene-3-carboxylic acid, CAS 83823-07-8) requires an additional hydrolysis step or a distinct synthetic route involving chlorination of the parent chromene-3-carboxylic acid, which introduces variability in purity and yield . The methyl ester form offers superior solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to the free acid, facilitating purification by column chromatography and enabling direct use in ester-specific transformations such as amidation or reduction to the corresponding alcohol .

organic synthesis Claisen rearrangement process chemistry scale-up

Patent-Cited Scaffold for HIF Hydroxylase Inhibitor Development: Structural Motif Validated in Therapeutic Patent Literature

The 2H-chromene-3-carboxylate scaffold, of which 6,8-dichloro-2H-chromene-3-carboxylic acid methyl ester is a halogenated derivative, is explicitly encompassed within the Markush structures of patents claiming HIF hydroxylase inhibitors (US Patent 8,324,405 and US20100331400A1) [1][2]. These patents describe compounds capable of inhibiting HIF prolyl hydroxylase activity, thereby stabilizing hypoxia-inducible factor (HIF) and potentially offering therapeutic benefit in anemia, ischemia, and inflammatory conditions. While the specific compound 118693-22-4 is not itself claimed as a final drug candidate, its core chromene-3-carboxylate motif with electron-withdrawing substituents aligns with the structure-activity relationships delineated in the patent specifications. In contrast, non-chromene scaffolds or chromanes lacking the 2,3-double bond fall outside the scope of these HIF hydroxylase inhibitor patents and do not share the same validated pharmacophore .

HIF hydroxylase hypoxia-inducible factor patent scaffold therapeutic development

Optimal Application Scenarios for 6,8-Dichloro-2H-chromene-3-carboxylic Acid Methyl Ester (CAS 118693-22-4) Based on Quantitative Differentiation Evidence


DHFR Inhibitor Screening and Hit Validation Campaigns

Utilize this compound as a validated DHFR-binding scaffold for antimicrobial screening programs. The documented Kd of 6.16 μM against E. coli DHFR [1] provides a benchmark for comparative evaluation of newly synthesized analogs, enabling rapid assessment of structure-activity relationships. Researchers can use this compound as a reference standard in DHFR inhibition assays to calibrate assay performance and to establish baseline activity for 6,8-dihalogenated chromene derivatives.

Parallel Library Synthesis via Palladium-Catalyzed Cross-Coupling

Employ the two aryl chloride handles at the 6- and 8-positions for sequential or parallel diversification using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings [1]. This enables the rapid generation of focused libraries for SAR exploration in medicinal chemistry programs, reducing the synthetic burden associated with de novo construction of substituted chromene scaffolds from non-halogenated precursors.

HIF Prolyl Hydroxylase Inhibitor Lead Optimization

Leverage the 2H-chromene-3-carboxylate core as a starting point for HIF hydroxylase inhibitor development, as validated by patent literature [1][2]. The 6,8-dichloro substitution can be systematically varied to probe electronic and steric effects on HIFα stabilization, with the methyl ester serving as a prodrug-like moiety amenable to later-stage optimization of pharmacokinetic properties.

Process Chemistry Scale-Up and Intermediate Synthesis

Utilize the established sequential Claisen rearrangement route [1] for multi-gram synthesis of this compound as an advanced intermediate. The methyl ester's superior organic solubility facilitates straightforward purification and direct use in downstream transformations (e.g., amidation, reduction, or hydrolysis), making it an efficient building block for larger-scale medicinal chemistry and process development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dichloro-2H-chromene-3-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.